![molecular formula C9H27ClO3Si4 B100775 Tris(trimethylsiloxy)chlorosilane CAS No. 17905-99-6](/img/structure/B100775.png)
Tris(trimethylsiloxy)chlorosilane
Übersicht
Beschreibung
Tris(trimethylsiloxy)chlorosilane is an organosilicon reagent . It is generally employed in the protection of alcohols and is also used to prepare organometallic reagents, silyl enol ethers, and novel polymers/materials .
Synthesis Analysis
Chemically grafted monolayers were prepared by the reaction of tris(trimethylsiloxy)chlorosilane with silicon wafers both in the vapor phase and in toluene solution . Denser monolayers were obtained using the vapor phase reaction .Molecular Structure Analysis
The Tris(trimethylsiloxy)chlorosilane molecule contains a total of 43 bond(s). There are 16 non-H bond(s) and 6 rotatable bond(s) . It contains total 44 atom(s); 27 Hydrogen atom(s), 9 Carbon atom(s), 3 Oxygen atom(s) and 1 Chlorine atom(s) .Chemical Reactions Analysis
Tris(trimethylsiloxy)chlorosilane is generally employed in the protection of alcohols . It is also used to prepare organometallic reagents, silyl enol ethers, and novel polymers/materials .Wissenschaftliche Forschungsanwendungen
Protection of Alcohols
Tris(trimethylsiloxy)chlorosilane is an organosilicon reagent that is generally employed in the protection of alcohols . The protection of alcohols is a key step in many organic synthesis processes, as it allows for selective reactions to occur at other functional groups within a molecule.
Preparation of Organometallic Reagents
This compound is also used to prepare organometallic reagents . Organometallic reagents are compounds containing metal-carbon bonds and are widely used in organic synthesis and industrial applications.
Synthesis of Silyl Enol Ethers
Tris(trimethylsiloxy)chlorosilane can be used in the synthesis of silyl enol ethers . Silyl enol ethers are important intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds.
Development of Novel Polymers/Materials
It is used in the development of novel polymers and materials . The unique properties of silicon-containing polymers make them useful in a variety of applications, including coatings, adhesives, and sealants.
Polycrystalline Silicon Production
Tris(trimethylsiloxy)chlorosilane plays a role in the production of polycrystalline silicon . Polycrystalline silicon is a key material in the semiconductor industry and is used in the manufacture of solar cells.
Catalytic Processes on Silicon Surface
Understanding the catalytic processes that occur on the silicon surface can help find novel applications and obtain new results . Tris(trimethylsiloxy)chlorosilane can play an important role in these processes.
Safety And Hazards
When handling Tris(trimethylsiloxy)chlorosilane, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
chloro-tris(trimethylsilyloxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27ClO3Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCITGBFGUITMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27ClO3Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375394 | |
Record name | TRIS(TRIMETHYLSILOXY)CHLOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trimethylsiloxy)chlorosilane | |
CAS RN |
17905-99-6 | |
Record name | TRIS(TRIMETHYLSILOXY)CHLOROSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(trimethylsiloxy)chlorosilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tris(trimethylsiloxy)chlorosilane interact with silicon wafers and what are the resulting surface properties?
A1: Tris(trimethylsiloxy)chlorosilane (TTMSCl) reacts with silicon wafers through a process called chemical grafting, forming a thin layer known as a self-assembled monolayer (SAM). [, ] This reaction occurs between the chlorine atom of TTMSCl and the hydroxyl groups present on the silicon dioxide surface, releasing HCl as a byproduct. The resulting surface is hydrophobic and oleophobic, meaning it repels both water and oils. [] This is evidenced by the high contact angles observed for water, methylene iodide, and hexadecane on TTMSCl-modified silicon wafers. []
Q2: The research mentions the use of both vapor phase and solution-based methods for applying TTMSCl. How do these methods compare in terms of the resulting monolayer quality?
A2: The research indicates that the vapor phase deposition of TTMSCl generally leads to denser and more closely packed monolayers compared to solution-based methods. [] This difference in density is reflected in the carbon content measurements obtained through X-ray photoelectron spectroscopy (XPS). The denser monolayers produced by the vapor phase method contribute to the enhanced hydrophobic and oleophobic properties observed. []
Q3: Can the surface roughness of the modified silicon wafers be controlled at the nanometer scale, and if so, how?
A3: Yes, research suggests that controlled growth of silicon dioxide (SiO2) from "nanoholes" present within the TTMSCl monolayer can be achieved. [] This process involves using tetrachlorosilane (SiCl4) and water as precursors. By manipulating the growth parameters of the silicon dioxide within these "nanoholes," researchers can fine-tune the surface roughness of the modified silicon wafers at the nanometer scale. []
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